N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
Description
“N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrimidine ring substituted with a propyl group and an oxo group, along with a dimethylphenyl group attached to the acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-5-14-9-17(22)20(11-18-14)10-16(21)19-15-7-6-12(2)13(3)8-15/h6-9,11H,4-5,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAWAGXCTZXVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide” typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution with Propyl Group:
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethylphenyl halide.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions could target the oxo group on the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the dimethyl groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes in biochemical studies.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Cancer Research: Study of its effects on cancer cell lines for potential anticancer properties.
Industry
Agriculture: Use as a precursor for agrochemicals.
Polymer Science: Incorporation into polymers for enhanced properties.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide” would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-(4-oxo-6-propylpyrimidin-1(6H)-yl)acetamide: Similar structure with different positioning of the oxo group.
N-(3,4-dimethylphenyl)-2-(6-oxo-4-ethylpyrimidin-1(6H)-yl)acetamide: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
“N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the propyl group and the positioning of the oxo group on the pyrimidine ring can influence its reactivity and interactions with biological targets.
Biological Activity
N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic compound belonging to the acetamide class, characterized by its unique structure that includes a pyrimidine ring with specific substitutions. This compound has garnered attention for its potential biological activities, which are crucial for medicinal chemistry and therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The compound features a dimethylphenyl group attached to an acetamide moiety and a pyrimidine ring substituted with a propyl group and an oxo group.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
- Substitution with Propyl Group : A nucleophilic substitution reaction introduces the propyl group.
- Acetamide Formation : The final step involves acylation of the amine group to form the acetamide linkage.
The biological activity of this compound may vary depending on its application. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thus blocking substrate access.
- Antimicrobial Activity : Similar compounds have shown activity against various pathogens, suggesting potential uses in treating infections.
Research Findings
Recent studies have explored the biological effects and mechanisms associated with this compound:
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University reported that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparative studies with structurally similar compounds highlight the unique properties of this compound:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(3,4-dimethylphenyl)-2-(4-oxo-6-propylpyrimidin-1(6H)-yl)acetamide | Different oxo group positioning | Moderate enzyme inhibition |
| N-(3,4-dimethylphenyl)-2-(6-oxo-4-ethylpyrimidin-1(6H)-yl)acetamide | Ethyl instead of propyl | Lower antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, and how are yields optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways starting with pyrimidine ring formation, followed by acetamide coupling. Key steps include:
- Ring formation : Cyclization of propyl-substituted pyrimidinone precursors under reflux conditions (e.g., acetonitrile, 80°C for 12 hours) .
- Acetamide coupling : Reaction of the pyrimidinone intermediate with 3,4-dimethylphenyl isocyanate in dichloromethane (DCM) with triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Yield Optimization : Use of inert atmosphere (N₂/Ar) during sensitive steps and catalytic reagents (e.g., DMAP for acetylation) can improve yields to 70–80% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?
- Methodological Answer :
- ¹H NMR : Key signals include:
- Pyrimidinone NH : δ 10.10–12.50 ppm (broad singlet) .
- Acetamide NH : δ 8.6–9.92 ppm (singlet) .
- Aromatic protons : δ 7.2–7.8 ppm (multiplet for 3,4-dimethylphenyl group) .
- LC-MS : Molecular ion peak [M+H]⁺ at m/z 344–419, depending on substituents .
- IR Spectroscopy : C=O stretches at 1714–1718 cm⁻¹ (pyrimidinone and acetamide) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzymatic inhibition : Use fluorometric or colorimetric assays (e.g., kinase inhibition with ATP-analog substrates) .
- Antimicrobial testing : Disc diffusion assays (1000 ppm in DMF) against E. coli and S. aureus, measuring inhibition zones after 24-hour incubation .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells, with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer :
- Deuterated solvent effects : Confirm solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) and adjust referencing .
- Impurity analysis : Use HPLC-MS to detect by-products (e.g., unreacted intermediates) and repeat purification .
- Dynamic effects : Variable-temperature NMR to identify tautomeric forms (e.g., pyrimidinone keto-enol equilibrium) .
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in target binding?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystallographic structures of target enzymes (e.g., COX-2 or kinases) to model interactions with the pyrimidinone core .
- Site-directed mutagenesis : Replace key residues (e.g., catalytic lysine in kinases) to validate binding pockets .
- SAR Table :
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Propyl → Ethyl | Reduced potency (IC₅₀ ↑ 2x) | |
| 3,4-dimethylphenyl → 4-Cl-phenyl | Improved selectivity |
Q. How to design experiments to resolve conflicting data on the compound’s metabolic stability across studies?
- Methodological Answer :
- Comparative LC-MS/MS : Analyze hepatic microsomal stability (human vs. rat) under identical conditions (pH 7.4, 37°C) .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation via radio-HPLC .
- Control variables : Standardize incubation times (e.g., 60 minutes) and NADPH concentrations (1 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
